molecular formula C7H12N4O4 B565604 5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate CAS No. 1246816-23-8

5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate

Cat. No.: B565604
CAS No.: 1246816-23-8
M. Wt: 219.215
InChI Key: UISWGTUSVPTGHL-MUTAZJQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate involves several steps. One common method includes the acetylation of 6-amino-3-methyluracil followed by the introduction of deuterium atoms. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate undergoes various chemical reactions, including:

Scientific Research Applications

5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques.

    Biology: Studied for its role as a metabolite of caffeine and its effects on various biological pathways.

    Medicine: Investigated for its potential therapeutic effects and its role in drug metabolism.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate can be compared with other similar compounds such as:

Properties

IUPAC Name

N-[6-amino-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3.H2O/c1-3(12)9-4-5(8)10-7(14)11(2)6(4)13;/h8H2,1-2H3,(H,9,12)(H,10,14);1H2/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISWGTUSVPTGHL-MUTAZJQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(NC(=O)N(C1=O)C)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C(=C(NC1=O)N)NC(=O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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